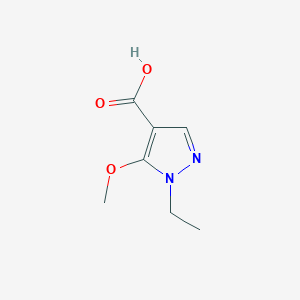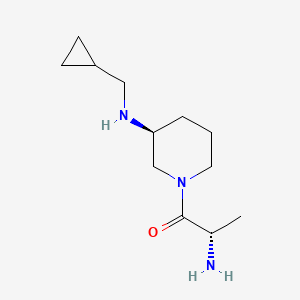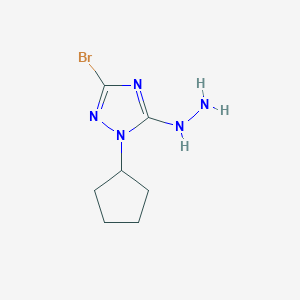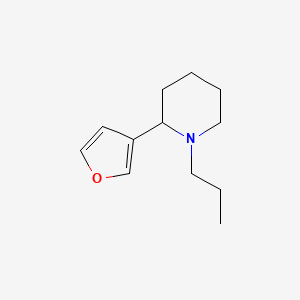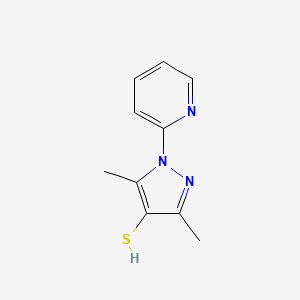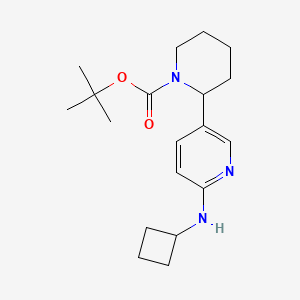
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a fluorobenzyl group attached to a triazole ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The resulting triazole intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride to introduce the fluorobenzyl group.
In the final step, the triazole derivative is reacted with piperazine under basic conditions to form the desired compound. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of microwave-assisted synthesis can further enhance the efficiency of the process by reducing reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Fluorobenzyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(3-Fluorobenzyl)piperazine
Uniqueness
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is unique due to the presence of both the fluorobenzyl and triazole groups. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The triazole ring, in particular, offers additional sites for interaction with biological targets, enhancing the compound’s potential for therapeutic applications.
Propriétés
Formule moléculaire |
C14H18FN5 |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
1-[[4-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C14H18FN5/c15-13-4-2-1-3-12(13)9-20-11-17-18-14(20)10-19-7-5-16-6-8-19/h1-4,11,16H,5-10H2 |
Clé InChI |
QYFWHNXAWMGBCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=NN=CN2CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


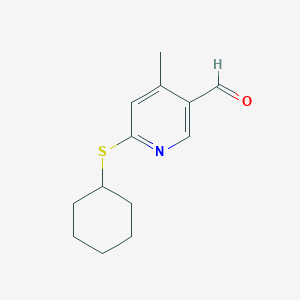

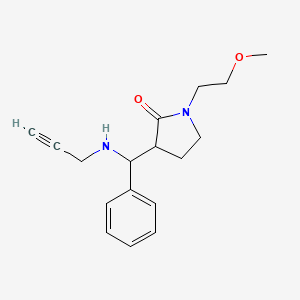
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)
